3-methyl-7-[2-oxo-2-(piperidin-1-yl)ethyl]-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
3-METHYL-7-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a piperidine ring and a purine core, which are significant in medicinal chemistry due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-7-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. One common method includes the condensation of a purine derivative with a piperidine-containing compound under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-7-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
3-METHYL-7-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-METHYL-7-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theobromine: Found in cocoa, similar in structure and function to caffeine.
Theophylline: Used in respiratory therapies, shares a similar purine core.
Uniqueness
3-METHYL-7-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific combination of a piperidine ring and a purine core, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H17N5O3 |
---|---|
Molecular Weight |
291.31 g/mol |
IUPAC Name |
3-methyl-7-(2-oxo-2-piperidin-1-ylethyl)purine-2,6-dione |
InChI |
InChI=1S/C13H17N5O3/c1-16-11-10(12(20)15-13(16)21)18(8-14-11)7-9(19)17-5-3-2-4-6-17/h8H,2-7H2,1H3,(H,15,20,21) |
InChI Key |
YDTCCYYBTNZCPC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C=N2)CC(=O)N3CCCCC3 |
Origin of Product |
United States |
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